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Compound of Interest

Compound Name:
2,2-Difluorobenzo[d][1,3]dioxol-5-

amine

Cat. No.: B074831 Get Quote

An In-depth Technical Guide to 2,2-Difluorobenzo[d]dioxol-5-amine

This technical guide provides a comprehensive overview of 2,2-Difluorobenzo[d]dioxol-5-

amine, a key chemical intermediate in pharmaceutical research and development. The

document details its molecular structure, physicochemical properties, and its application as a

building block in the synthesis of complex bioactive molecules. It is intended for researchers,

medicinal chemists, and professionals in the field of drug discovery.

Molecular Structure and Physicochemical
Properties
2,2-Difluorobenzo[d]dioxol-5-amine is a substituted aniline derivative featuring a difluorinated

methylenedioxy bridge. This structural motif is of significant interest in medicinal chemistry as

the fluorine atoms can modulate the compound's electronic properties, lipophilicity, and

metabolic stability, which are critical parameters in drug design.
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Molecular Structure of 2,2-Difluorobenzo[d]dioxol-5-amine
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Molecular Structure of 2,2-Difluorobenzo[d]dioxol-5-amine

Quantitative Data Summary
The key physicochemical properties of 2,2-Difluorobenzo[d]dioxol-5-amine are summarized in

the table below for easy reference.
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Property Value Reference

Molecular Formula C₇H₅F₂NO₂ [1][2][3]

Molecular Weight 173.12 g/mol [1][2]

CAS Number 1544-85-0 [1][2][3][4]

Appearance
Colorless to Brown liquid;

White to yellow powder
[4][5][6]

IUPAC Name
2,2-difluoro-1,3-benzodioxol-5-

amine
[2][4]

SMILES
NC1=CC2=C(OC(F)

(F)O2)C=C1
[1]

Purity >97-98% (Typical) [4][6]

Applications in Drug Development
2,2-Difluorobenzo[d]dioxol-5-amine serves as a crucial intermediate in the synthesis of

pharmacologically active compounds. Its structure is incorporated into larger molecules to

enhance their therapeutic properties. A notable application is in the development of correctors

for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which is

defective in patients with cystic fibrosis.[7] The amine group provides a reactive handle for

chemical modifications, most commonly through amide bond formation, allowing for its

integration into diverse molecular scaffolds.

Synthetic Workflow Using the Amine Intermediate

Starting Materials

2,2-Difluorobenzo[d]dioxol-5-amine
Coupling Reagents
(e.g., HATU, EDC)

Carboxylic Acid
(R-COOH)

Drug Candidate / 
Bioactive Molecule

Amide Coupling
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Role as a key building block in a synthetic workflow.

Potential Biological Interactions and Signaling
Pathways
While direct studies on the biological activity of 2,2-Difluorobenzo[d]dioxol-5-amine are limited,

its structural similarity to other benzodioxole-containing compounds, such as analogues of

MDMA, suggests potential interactions with monoamine transporters like the serotonin

transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[8][9]

These transporters are critical in regulating neurotransmitter levels in the synaptic cleft.

Molecules built from the 2,2-Difluorobenzo[d]dioxol-5-amine scaffold could be designed to

modulate these transporters, thereby influencing neuronal signaling. This makes the scaffold a

valuable starting point for developing novel therapeutics for neurological and psychiatric

disorders.
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Potential Interaction with Monoamine Transporters
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Hypothesized modulation of neurotransmitter signaling.

Experimental Protocols
The primary use of 2,2-Difluorobenzo[d]dioxol-5-amine in research is as a reactant. The

following protocol outlines a general procedure for amide bond formation, a common reaction

in drug development utilizing this amine. This method is adapted from procedures for

synthesizing sulfonamides and other coupled products.[7][10]

Protocol: Synthesis of an N-Aryl Amide via Amide Coupling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b074831?utm_src=pdf-body-img
https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01339
https://www.benchchem.com/pdf/Application_Notes_N_Methylbenzo_d_dioxol_5_amine_in_the_Synthesis_of_Bioactive_Sulfonamides.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol details the synthesis of a representative amide using 2,2-Difluorobenzo[d]dioxol-

5-amine and a generic carboxylic acid.

Materials:

2,2-Difluorobenzo[d]dioxol-5-amine (1.0 equivalent)

Carboxylic acid of interest (1.1 equivalents)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (1.2 equivalents)

DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)

Anhydrous Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

In a round-bottom flask under a nitrogen atmosphere, dissolve 2,2-Difluorobenzo[d]dioxol-5-

amine (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

Add HATU (1.2 eq) in one portion to the reaction mixture.

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the

reaction by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with

saturated sodium bicarbonate solution (2x) and brine (1x).

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent

under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using an appropriate gradient

of hexane and ethyl acetate to yield the pure amide product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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